N-{5-[(2,3-dimethylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide
Overview
Description
N-{5-[(2,3-dimethylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfamoyl group attached to a dimethylphenyl ring, along with a methoxyphenyl and acetamide group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2,3-dimethylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the sulfonation of 2,3-dimethylphenylamine to introduce the sulfamoyl group. This is followed by the methoxylation of the phenyl ring and subsequent acylation to form the final acetamide product. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reactant concentrations. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2,3-dimethylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Scientific Research Applications
N-{5-[(2,3-dimethylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-{5-[(2,3-dimethylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the methoxy and acetamide groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(2,3-dimethylphenyl)sulfamoyl]-2-hydroxyphenyl}acetamide
- N-{5-[(2,3-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide
- N-{5-[(2,3-dimethylphenyl)sulfamoyl]-2-chlorophenyl}acetamide
Uniqueness
Compared to its analogs, N-{5-[(2,3-dimethylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide exhibits unique properties due to the presence of the methoxy group, which can influence its reactivity and binding interactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[5-[(2,3-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-6-5-7-15(12(11)2)19-24(21,22)14-8-9-17(23-4)16(10-14)18-13(3)20/h5-10,19H,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJNTAJSBSGCKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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